N-(4-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
Description
N-(4-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a synthetic compound featuring a benzothiazolone core linked to a butanamide chain and a 4-hydroxyphenyl substituent. This compound is structurally analogous to derivatives studied in recent pharmacological and materials science research, particularly those with heterocyclic substituents .
Properties
Molecular Formula |
C17H16N2O3S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C17H16N2O3S/c20-13-9-7-12(8-10-13)18-16(21)6-3-11-19-17(22)14-4-1-2-5-15(14)23-19/h1-2,4-5,7-10,20H,3,6,11H2,(H,18,21) |
InChI Key |
OIYYTPXLPOVTCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Butanamide Moiety: The butanamide group can be introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring, leading to the formation of alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of materials with specific properties, such as dyes, polymers, and sensors.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is most directly comparable to 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)butanamide (Y042-4303) , a structurally related analogue (). Key differences lie in the substituents on the amide nitrogen: the target compound features a 4-hydroxyphenyl group, whereas Y042-4303 has a thiazol-2-yl group.
Table 1: Comparative Physicochemical Data
- Key Observations: The 4-hydroxyphenyl group in the target compound increases polarity, reducing logP compared to Y042-4303. This enhances aqueous solubility but may limit membrane permeability. The additional hydrogen bond donor (-OH) and higher polar surface area suggest stronger interactions with biological targets or solvents .
Spectroscopic and Tautomeric Behavior
Infrared (IR) Spectroscopy:
- The target compound exhibits a C=O stretch at ~1660–1680 cm⁻¹ (amide and benzothiazolone carbonyl) and a broad O-H stretch at ~3200–3600 cm⁻¹ (phenolic -OH), absent in Y042-4303 .
- The benzothiazolone core may show C=S vibrations at ~1240–1255 cm⁻¹, similar to thione tautomers in triazole derivatives ().
Nuclear Magnetic Resonance (NMR):
- The aromatic protons of the 4-hydroxyphenyl group resonate downfield (δ ~6.5–7.5 ppm) compared to the thiazole protons in Y042-4303 (δ ~7.0–8.5 ppm).
- The amide -NH and phenolic -OH protons are observable at δ ~9–10 ppm in ¹H NMR.
Tautomerism:
- The benzothiazolone ring can exhibit keto-enol tautomerism, influenced by the electron-donating 4-hydroxyphenyl group. This contrasts with Y042-4303, where the thiazole ring lacks tautomeric flexibility .
Biological Activity
N-(4-hydroxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C19H19N3O3S
- Molecular Weight : 369.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Compounds containing benzothiazole moieties are known for their ability to modulate enzyme activity and influence signaling pathways associated with inflammation and cancer.
Key Mechanisms:
- Inhibition of Inflammatory Cytokines : Preliminary studies indicate that this compound may inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6, which are critical in inflammatory responses .
- Antimicrobial Activity : The benzothiazole structure is associated with antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Potential : The compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth pathways.
In Vitro Studies
Research has demonstrated that this compound can significantly reduce the mRNA levels of inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
In Vivo Studies
In vivo experiments using mouse models have shown that treatment with this compound leads to a significant decrease in the levels of TNF-α and other inflammatory markers without causing hepatotoxicity. This suggests a favorable safety profile for further therapeutic development .
Case Studies
- Anti-inflammatory Effects : A study evaluated the effects of various benzothiazole derivatives on LPS-induced inflammation. Among these, this compound demonstrated potent inhibition of IL-6 and IL-1β mRNA expression in vitro and reduced inflammatory markers in vivo without hepatotoxic effects .
- Antimicrobial Testing : Another study focused on the antimicrobial properties of benzothiazole derivatives, where this compound showed promising results against various bacterial strains, indicating its potential use as an antimicrobial agent.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide | Structure | Exhibits similar anti-inflammatory properties but with variations in potency. |
| N-(4-hydroxyphenyl)-benzothiazole-2-carboxamide | Structure | Enhanced solubility; potential for different pharmacokinetics. |
| 5-Methylbenzothiazole-2-carboxylic acid | Structure | Different reactivity profile; less potent against inflammation compared to the target compound. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
